Metal-Chelating Pharmacophore: 5,6-Dihydroxypyrimidine vs. 4,5-Dihydroxypyrimidine Regioisomers in Viral Enzyme Inhibition
The 5,6-dihydroxypyrimidine-4-carboxylic acid scaffold, from which the methyl ester (CAS 518047-31-9) is directly derived, was identified through bioisosteric catechol replacement as a privileged scaffold for HIV-1 integrase strand transfer inhibition. This scaffold evolved into raltegravir, the first FDA-approved HIV integrase inhibitor, with a reported IC50 of approximately 10 nM against HIV-1 integrase strand transfer activity [1]. The 5,6-dihydroxy arrangement provides optimal geometry for bidentate coordination of the two Mg2+ ions in the integrase active site. In contrast, the 4,5-dihydroxypyrimidine regioisomer exhibits a different metal-binding geometry and has been primarily explored as an HCV NS5B polymerase inhibitor scaffold rather than an HIV integrase inhibitor scaffold, reflecting divergent target specificity determined solely by the hydroxyl substitution pattern [2].
| Evidence Dimension | Metal-chelating geometry and target specificity |
|---|---|
| Target Compound Data | 5,6-Dihydroxypyrimidine-4-carboxylic acid core: HIV-1 integrase strand transfer IC50 ~10 nM (for optimized analog raltegravir) [1] |
| Comparator Or Baseline | 4,5-Dihydroxypyrimidine core: HCV NS5B polymerase inhibition (primary target); EC50 9.3 μM for 2-thienyl analog 34 [2] |
| Quantified Difference | Regioisomer change (5,6- vs. 4,5-dihydroxy) confers distinct viral target specificity: HIV integrase vs. HCV NS5B polymerase |
| Conditions | HIV-1 integrase strand transfer assay; HCV NS5B cell-based replicon assay |
Why This Matters
For research programs targeting HIV integrase or employing the catechol-like metal-binding pharmacophore, the 5,6-dihydroxy regioisomer is mechanistically validated and cannot be substituted with the 4,5-dihydroxy variant.
- [1] Summa, V., et al. (2008). Discovery of Raltegravir, a Potent, Selective Orally Bioavailable HIV-Integrase Inhibitor for the Treatment of HIV-AIDS Infection. Journal of Medicinal Chemistry, 51(18), 5843-5855. View Source
- [2] Koch, U., et al. (2006). 2-(3-Thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acids as inhibitors of HCV NS5B RdRp. Bioorganic & Medicinal Chemistry Letters, 16(8), 2159-2163. View Source
